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Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylacetonitrile,
a key chemical intermediate with significant potential in pharmaceutical research and organic
synthesis. The document details the compound's nomenclature, including its various synonyms
and identifiers, and presents a thorough analysis of its physicochemical properties.
Furthermore, this guide outlines a probable synthetic pathway, discusses the reactivity of its
core functional groups, and explores its applications, particularly as a structural motif in drug
discovery. Safety protocols and handling procedures are also provided to ensure its proper use
in a laboratory setting. This document is intended for researchers, chemists, and professionals
in the field of drug development seeking a detailed understanding of this versatile compound.

Chemical Identity and Nomenclature

2,4,6-Trimethylphenylacetonitrile is an aromatic nitrile characterized by a phenylacetonitrile
core substituted with three methyl groups at the 2, 4, and 6 positions of the benzene ring. This
substitution pattern, derived from mesitylene, is crucial to its unique steric and electronic
properties. Accurate identification is paramount for regulatory compliance, procurement, and
scientific communication.
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The compound is most commonly known in commercial and research settings as

Mesitylacetonitrile.[1] A comprehensive list of its identifiers and synonyms is provided below.

ble 1: | | Chemical Identii

Identifier Type Value Source(s)
2,4,6-

Primary Name ] o Sigma-Aldrich
Trimethylphenylacetonitrile
2-(2,4,6-

IUPAC Name ] o PubChem
trimethylphenyl)acetonitrile
Mesitylacetonitrile, 2,4,6-

Common Synonyms Trimethylbenzyl cyanide, 2,4,6- ChemicalBook[1]

Trimethylbenzeneacetonitrile

CAS Number

34688-71-6

Sigma-Aldrich, SCBT[1][2][3]

EC Number

252-151-9

Sigma-Aldrich

Molecular Formula

C11H13N or (CHs)3CeH2CH2CN

FINETECH INDUSTRY,

Sigma-Aldrich[2][3]
Molecular Weight 159.23 g/mol Sigma-Aldrich, SCBT[2][3]
1S/C11H13N/c1-8-6-9(2)11(4-
InChl 5-12)10(3)7-8/h6-7H,4H2,1- Sigma-Aldrich, FINETECH][3]
3H3
SDKQOGSGNPGPRN- , ,
InChl Key Sigma-Aldrich, FINETECH]I3]
UHFFFAOYSA-N
SMILES Cclcc(C)c(CC#N)c(C)el Sigma-Aldrich

Physicochemical Properties

The physical and chemical properties of 2,4,6-trimethylphenylacetonitrile dictate its behavior

in reactions, its solubility, and appropriate handling and storage conditions. The sterically

hindered nature of the mesityl group significantly influences these characteristics.

Table 2: Physicochemical Data
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Property Value Source(s)

Physical State Solid Calculated from Melting Point

Appearance Light yellow Fisher Scientific[4]

Odor Odorless Fisher Scientific[4]

Melting Point 76-80 °C (lit.) Sigmé-AIdrich,
ChemicalBook[1][3]

Boiling Point 120 °C @ 1 mmHg ChemicalBook[1]

Density ~1.029 g/cm? (estimate) ChemicalBook][1]

Refractive Index ~1.547 (estimate) ChemicalBook][1]

Functional Group Nitrile Sigma-Aldrich

The nitrile functional group is a key feature, offering a site for diverse chemical transformations,
which is a cornerstone of its utility in synthetic chemistry.

Synthesis and Reactivity
Proposed Synthetic Pathway

While specific, detailed preparations are proprietary or found within patent literature, a
chemically sound and efficient synthesis can be proposed based on established organic
chemistry principles. A common route to phenylacetonitriles involves the nucleophilic
substitution of a corresponding benzyl halide with a cyanide salt. The synthesis of 2,4,6-
trimethylphenylacetonitrile would logically start from mesitylene.

The proposed two-step synthesis is as follows:

e Halogenation: Free-radical bromination of mesitylene (1,3,5-trimethylbenzene) using N-
bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide selectively
halogenates one of the benzylic methyl groups to yield 2,4,6-trimethylbenzyl bromide.

o Cyanation: The resulting benzyl bromide is then treated with a cyanide salt, such as sodium
cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or
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acetone. This proceeds via an Sn2 mechanism to yield the final product, 2,4,6-
trimethylphenylacetonitrile.

Mesitylene NBS, AIBN Step 1
(1,3,5-Trimethylbenzene) (Free-Radical Bromination)

2,4,6-Trimethylbenzyl Bromide

NaCN in DMSO
(Nucleophilic Substitution)

2,4,6-Trimethylphenylacetonitrile

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2,4,6-trimethylphenylacetonitrile.

Core Reactivity

The chemical utility of 2,4,6-trimethylphenylacetonitrile is derived from the reactivity of its
nitrile group and the aromatic mesityl ring.

2,4,6-Trimethylphenylacetonitrile Core Structure
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Caption: Key reactive sites of 2,4,6-trimethylphenylacetonitrile.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/product/b043153?utm_src=pdf-body-img
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/product/b043153?utm_src=pdf-body-img
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Nitrile Group Transformations: The nitrile (cyano) group is exceptionally versatile.

o Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2,4,6-
trimethylphenylacetic acid, a valuable building block for herbicides and other bioactive
molecules.[5]

o Reduction: Catalytic hydrogenation (e.g., using H2/Raney Nickel) or chemical reduction
(e.g., with LiAIH4) converts the nitrile to the corresponding primary amine, 2-(2,4,6-
trimethylphenyl)ethanamine. This introduces a basic nitrogen center, crucial for many
pharmaceutical scaffolds.

o Addition Reactions: The nitrile can react with organometallic reagents, such as Grignard
reagents, to form ketones after hydrolysis of the intermediate imine.

o Aromatic Ring Reactivity: The mesityl ring is electron-rich due to the three methyl groups,
predisposing it to electrophilic aromatic substitution. However, the positions ortho and para to
the activating groups are sterically hindered, which can direct substitution to less crowded
positions or require more forceful reaction conditions.

Applications in Research and Drug Development

The unique structure of 2,4,6-trimethylphenylacetonitrile makes it a valuable intermediate in
several high-value applications. It is commercially available as a specialty product for
proteomics research and is classified as a pharmaceutical intermediate.[1][2]

Role as a Pharmaceutical Building Block

The nitrile group is a well-established pharmacophore found in over 30 approved drugs, prized
for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for
other functional groups.[6] 2,4,6-trimethylphenylacetonitrile serves as a scaffold that
combines this valuable nitrile functionality with a bulky, lipophilic mesityl group.

This combination is particularly useful in:

o Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment to probe
deep, hydrophobic pockets within protein active sites. The mesityl group can occupy
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sterically demanding regions, while the nitrile provides a vector for hydrogen bonding or
further chemical elaboration.

o Lead Optimization: Incorporating the 2,4,6-trimethylphenyl moiety into a lead compound can
enhance its metabolic stability by sterically shielding nearby susceptible sites from enzymatic
degradation. It also increases lipophilicity, which can modulate pharmacokinetic properties
like cell permeability and oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [synonyms and alternative names for 2,4,6-
trimethylphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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trimethylphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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